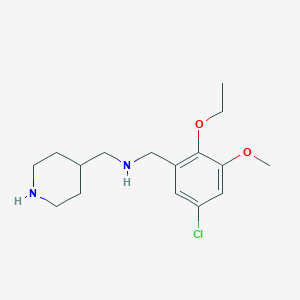![molecular formula C15H18FNO3 B271653 2-[2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B271653.png)
2-[2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol, also known as Fexofenadine, is a second-generation antihistamine drug used to treat allergies and hay fever. Fexofenadine is an active metabolite of Terfenadine, which was withdrawn from the market due to its potential to cause cardiac arrhythmias.
Mécanisme D'action
2-[2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol is a selective antagonist of the histamine H1 receptor. It works by blocking the binding of histamine to the H1 receptor, which prevents the release of inflammatory mediators and reduces the symptoms of allergies. This compound does not cross the blood-brain barrier, which means that it does not cause drowsiness or sedation.
Biochemical and Physiological Effects:
This compound has been shown to have a rapid onset of action and a long duration of effect. It is well absorbed after oral administration and reaches peak plasma concentrations within 1-3 hours. This compound is metabolized in the liver and excreted in the urine. It has a half-life of approximately 14 hours in adults and 11 hours in children.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol is a useful tool for studying the role of histamine in allergic reactions. It can be used to block the effects of histamine and study the downstream effects on inflammation and immune response. This compound is also useful for studying the pharmacokinetics and pharmacodynamics of antihistamine drugs.
One limitation of this compound is that it is not effective in treating all types of allergies. It is specifically designed to treat allergies mediated by histamine, and may not be effective in treating allergies mediated by other inflammatory mediators. Another limitation is that this compound may interact with other drugs that are metabolized by the liver, such as erythromycin and ketoconazole.
Orientations Futures
Future research on 2-[2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol could focus on improving its efficacy and reducing its side effects. Researchers could also investigate the use of this compound in combination with other drugs to treat more complex allergic conditions. Additionally, research could focus on the development of new antihistamine drugs that are more effective and have fewer side effects than this compound.
Méthodes De Synthèse
The synthesis of 2-[2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol involves the reaction of 2-[2-(2-aminoethoxy)ethoxy]acetic acid with 5-(2-fluorophenyl)-2-furaldehyde, followed by reduction with sodium borohydride. The final product is obtained by acidification and extraction with ethyl acetate. This compound is a white to off-white powder with a molecular weight of 538.6 g/mol.
Applications De Recherche Scientifique
2-[2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol has been extensively studied for its efficacy in treating allergic rhinitis, chronic urticaria, and other allergic conditions. Studies have shown that this compound is effective in reducing the symptoms of seasonal and perennial allergic rhinitis, such as sneezing, nasal congestion, and itching. This compound has also been shown to be effective in reducing the symptoms of chronic idiopathic urticaria, such as itching and hives.
Propriétés
Formule moléculaire |
C15H18FNO3 |
|---|---|
Poids moléculaire |
279.31 g/mol |
Nom IUPAC |
2-[2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]ethoxy]ethanol |
InChI |
InChI=1S/C15H18FNO3/c16-14-4-2-1-3-13(14)15-6-5-12(20-15)11-17-7-9-19-10-8-18/h1-6,17-18H,7-11H2 |
Clé InChI |
KJUPGEOKBVQJKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNCCOCCO)F |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(O2)CNCCOCCO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271571.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(3-methoxypropyl)amine](/img/structure/B271575.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-methoxypropyl)amine](/img/structure/B271576.png)
![[2-(4-chlorophenyl)ethyl]{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271577.png)

![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)
![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271588.png)

![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271593.png)
![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271594.png)
